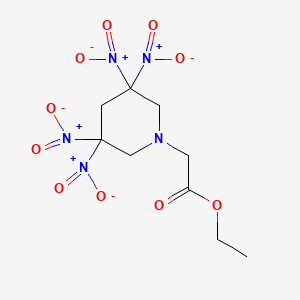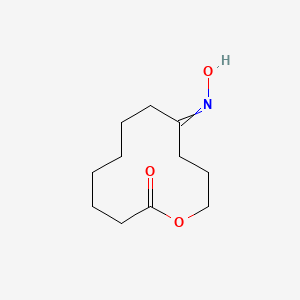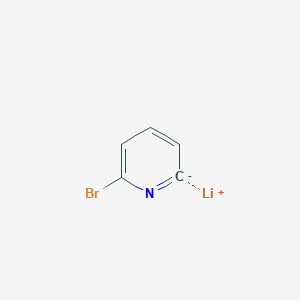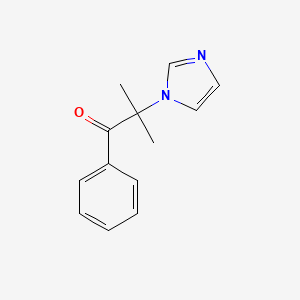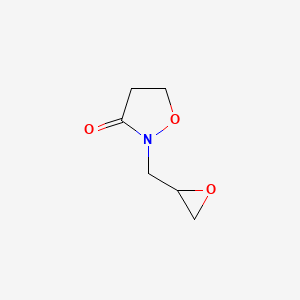![molecular formula C19H14O B14666885 1-[(Ethenyloxy)methyl]pyrene CAS No. 39865-20-8](/img/structure/B14666885.png)
1-[(Ethenyloxy)methyl]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Ethenyloxy)methyl]pyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. Pyrene is known for its unique optical and electronic properties, making it a valuable component in materials, supramolecular, and biological chemistry
Vorbereitungsmethoden
The synthesis of 1-[(Ethenyloxy)methyl]pyrene typically involves the functionalization of the pyrene core. One common method is the electrophilic aromatic substitution, where pyrene reacts with ethenyloxy-containing reagents under specific conditions . Industrial production methods may involve large-scale reactions using optimized catalysts and solvents to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[(Ethenyloxy)methyl]pyrene undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[(Ethenyloxy)methyl]pyrene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(Ethenyloxy)methyl]pyrene involves its interaction with molecular targets through non-covalent interactions, such as π-π stacking and hydrogen bonding . These interactions can influence the behavior of the compound in various environments, including biological systems and material matrices .
Vergleich Mit ähnlichen Verbindungen
1-[(Ethenyloxy)methyl]pyrene can be compared with other pyrene derivatives, such as:
1,3,6,8-Tetrasubstituted pyrenes: These compounds have multiple substituents, leading to different reactivity and applications.
1,6- and 1,8-Disubstituted pyrenes: These derivatives have substitutions at specific positions, affecting their electronic properties.
Peropyrene and Teropyrene: These are larger PAHs with extended π-systems, offering different optical and electronic characteristics.
This compound stands out due to its specific substitution pattern, which provides unique reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
39865-20-8 |
|---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
1-(ethenoxymethyl)pyrene |
InChI |
InChI=1S/C19H14O/c1-2-20-12-16-9-8-15-7-6-13-4-3-5-14-10-11-17(16)19(15)18(13)14/h2-11H,1,12H2 |
InChI-Schlüssel |
GDGDFLWHYBDDJS-UHFFFAOYSA-N |
Kanonische SMILES |
C=COCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


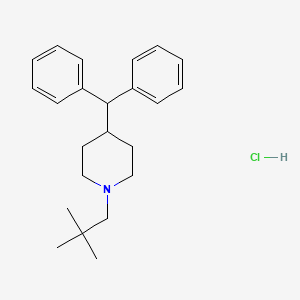
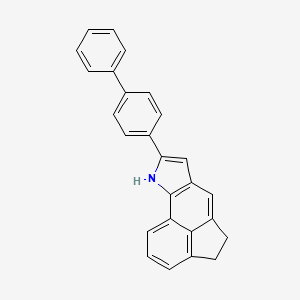
![5,11-Dimethyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14666824.png)

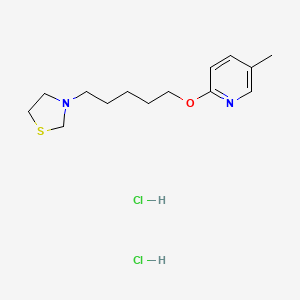
![(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B14666841.png)
